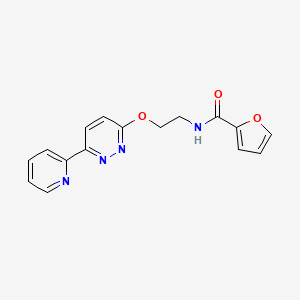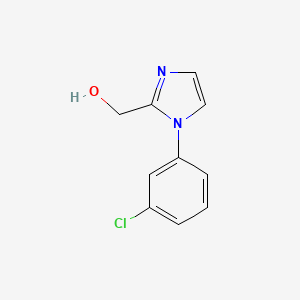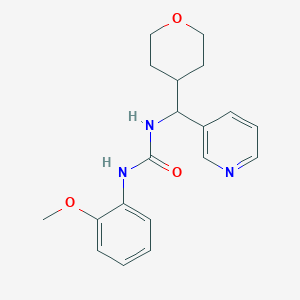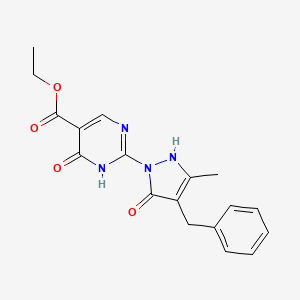
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide" falls into a class of chemicals with complex heterocyclic structures, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. This analysis explores the synthesis, molecular structure, chemical reactions, and properties of compounds with similar structures.
Synthesis Analysis
Compounds closely related to the specified chemical structure have been synthesized through multi-component reactions, involving key steps such as the reaction between malonamide derivatives and aldehydes in the presence of bases like triethylamine in water at room temperature (Jayarajan et al., 2019). Such methods highlight the efficiency and eco-friendliness of synthesizing complex heterocyclic compounds.
Molecular Structure Analysis
Characterization techniques such as FT-IR, NMR, and X-ray diffraction have been utilized to determine the molecular structure of synthesized compounds. Computational chemistry methods further support the structural analysis, providing insights into the molecular geometry and electronic structure of these compounds (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the formation of new heterocyclic systems via ring closure reactions, showcasing the versatility of these compounds in forming diverse chemical structures with potential biological activity (Stroganova et al., 2016).
Scientific Research Applications
Synthesis and Catalysis
The compound is part of the heterocyclic N-oxide derivatives, notable for their versatility in synthetic intermediates and biological importance. These derivatives are pivotal in metal complex formation, catalyst design, asymmetric catalysis, and synthesis. Their significance in medicinal applications is also notable, especially in the creation of compounds with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Reactions with Nucleophiles
Arylmethylidene derivatives of 3H-furan-2-ones, including compounds like N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, exhibit diverse reactions with C-, N-, N,N-, and N,O-nucleophilic agents and amines of the heterocyclic series. The reaction direction is influenced by the structure of the initial reagents, strength of the nucleophilic agent, and specific reaction conditions. This leads to the formation of a wide range of compounds such as amides, 4-oxoalkanoic hydrazides, and various cyclic and heterocyclic compounds (Kamneva et al., 2018).
Potential in CNS Drug Synthesis
Compounds with the structure of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are significant in forming a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Antitubercular Activity
Derivatives related to N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, such as 2-isonicotinoylhydrazinecarboxamide, have been evaluated for their antitubercular activity against various strains of Mycobacteria. The structural modification of related compounds has been shown to possess significant antitubercular properties, serving as a basis for designing new leads for antituberculosis compounds (Asif, 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines .
Mode of Action
Similar compounds have been shown to inhibit vegfr2, a receptor tyrosine kinase that plays a key role in angiogenesis .
Biochemical Pathways
Inhibition of vegfr2 can affect the vegf signaling pathway, which plays a crucial role in angiogenesis .
Result of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines .
properties
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(14-5-3-10-22-14)18-9-11-23-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,10H,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMJVAKPWHPCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)
![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)




![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)


